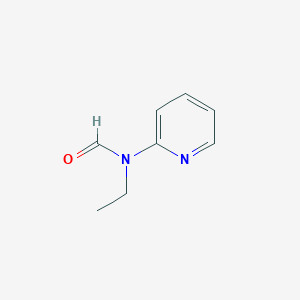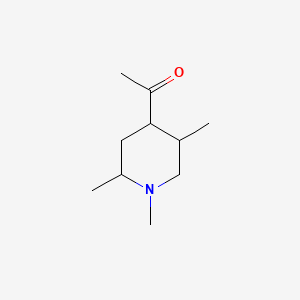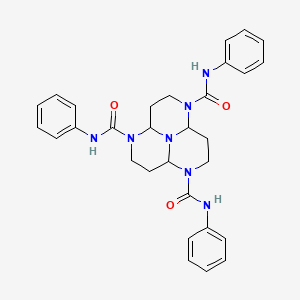
Cyclopropanecarbonyl chloride, 1-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonyl chloride, 1-ethoxy- is a chemical compound with the molecular formula C6H9ClO2. It is a derivative of cyclopropanecarbonyl chloride, featuring an ethoxy group attached to the cyclopropane ring. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopropanecarbonyl chloride, 1-ethoxy- can be synthesized through the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the introduction of an ethoxy group. The reaction typically involves heating cyclopropanecarboxylic acid with thionyl chloride at around 60°C for several hours. The resulting cyclopropanecarbonyl chloride is then reacted with ethanol to form cyclopropanecarbonyl chloride, 1-ethoxy-.
Industrial Production Methods
Industrial production of cyclopropanecarbonyl chloride, 1-ethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and stored under inert conditions to prevent degradation.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarbonyl chloride, 1-ethoxy- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form cyclopropanecarboxylic acid and ethanol.
Reduction: It can be reduced to form cyclopropanemethanol derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include cyclopropanecarboxamides, esters, and thioesters.
Hydrolysis Products: Cyclopropanecarboxylic acid and ethanol.
Reduction Products: Cyclopropanemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonyl chloride, 1-ethoxy- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: It is used in the production of plant growth regulators and pesticides.
Material Science: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclopropanecarbonyl chloride, 1-ethoxy- involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in pharmaceutical applications, the compound may acylate specific functional groups in drug molecules, enhancing their activity or stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarbonyl chloride: The parent compound without the ethoxy group.
Cyclobutanecarbonyl chloride: A similar compound with a four-membered ring.
Acetyl chloride: A simpler acyl chloride with a two-carbon chain.
Uniqueness
Cyclopropanecarbonyl chloride, 1-ethoxy- is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its parent compound and other acyl chlorides.
Eigenschaften
Molekularformel |
C6H9ClO2 |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
1-ethoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3 |
InChI-Schlüssel |
RZHJMEGFAIKFTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)
![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)

![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)


![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)
![(2S,4S,5R)-4-[(2R,4S,5S)-5-[(2R,4R,5S)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13832315.png)
![Triolein,[carboxyl-14c]](/img/structure/B13832323.png)
